8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
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Overview
Description
8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. This particular compound is of interest for its potential therapeutic properties, especially in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include heating the mixture under reflux to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For instance, it may act as an inhibitor of enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Another indole derivative with similar structural features but different biological activities.
9-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole: Lacks the fluorine atom, which may affect its reactivity and biological properties.
Uniqueness
8-Fluoro-9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to biological targets. This makes it a promising candidate for further drug development and research .
Properties
Molecular Formula |
C12H13FN2 |
---|---|
Molecular Weight |
204.24 g/mol |
IUPAC Name |
8-fluoro-9-methyl-1,2,3,4-tetrahydropyrido[3,4-b]indole |
InChI |
InChI=1S/C12H13FN2/c1-15-11-7-14-6-5-8(11)9-3-2-4-10(13)12(9)15/h2-4,14H,5-7H2,1H3 |
InChI Key |
BRUWCSZFSXKHNT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCNC2)C3=C1C(=CC=C3)F |
Origin of Product |
United States |
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